molecular formula C6H10O2 B1329672 3,4-Dihydro-2H-pyran-2-methanol CAS No. 3749-36-8

3,4-Dihydro-2H-pyran-2-methanol

Cat. No.: B1329672
CAS No.: 3749-36-8
M. Wt: 114.14 g/mol
InChI Key: XMICBFRKICBBKD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is used as a biochemical reagent, suggesting that it interacts with various biological materials or organic compounds for life science-related research .

Mode of Action

It is known to be used in the preparation of supported dihydropyran for mild immobilization and cleavage of alcohols . This suggests that it may interact with its targets through a process of immobilization and cleavage.

Biochemical Pathways

It is used as a reactant in the synthesis of tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . This suggests that it may play a role in the formation of tetrahydropyran derivatives, which are important in various biochemical processes.

Pharmacokinetics

Its physical properties such as boiling point (92-93 °c/25 mmhg) and density (1101 g/mL at 25 °C) suggest that it may have certain bioavailability characteristics .

Action Environment

The action of 3,4-Dihydro-2H-pyran-2-methanol can be influenced by various environmental factors. It is known to be incompatible with oxidizing agents, acids, and heat . Therefore, the compound’s action, efficacy, and stability may vary depending on the presence of these factors in its environment.

Biochemical Analysis

Biochemical Properties

3,4-Dihydro-2H-pyran-2-methanol plays a significant role in biochemical reactions, particularly in the immobilization and cleavage of alcohols . It interacts with various enzymes and proteins, facilitating the formation of stable intermediates in synthetic processes. The compound’s hydroxyl group allows it to form hydrogen bonds with biomolecules, enhancing its reactivity and stability in biochemical assays .

Cellular Effects

This compound influences cellular processes by modulating cell signaling pathways and gene expression. It has been observed to affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell . This compound’s impact on cell function includes changes in energy production and utilization, which are crucial for maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . The compound’s ability to form stable complexes with enzymes and other proteins is essential for its role in biochemical assays. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable at room temperature but may degrade under acidic or oxidative conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic activity and improve cellular function . At high doses, it may exhibit toxic effects, including cellular stress and apoptosis . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s adverse effects become significant .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as alcohol dehydrogenases and oxidases . These interactions can influence the levels of various metabolites, affecting overall metabolic flux within the cell . The compound’s role in these pathways is crucial for its function in biochemical assays and synthetic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is essential for its role in modulating cellular processes and metabolic pathways .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and organelles such as the mitochondria . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments . The compound’s subcellular localization is critical for its role in biochemical reactions and cellular processes .

Preparation Methods

3,4-Dihydro-2H-pyran-2-methanol can be synthesized through various methods. One common synthetic route involves the preparation of supported dihydropyran for mild immobilization and cleavage of alcohols . The reaction conditions typically involve the use of catalysts such as p-toluenesulfonic acid monohydrate or pyridinium p-toluenesulfonate . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high purity and yield.

Chemical Reactions Analysis

3,4-Dihydro-2H-pyran-2-methanol undergoes several types of chemical reactions, including:

Scientific Research Applications

3,4-Dihydro-2H-pyran-2-methanol has a wide range of scientific research applications:

Comparison with Similar Compounds

3,4-Dihydro-2H-pyran-2-methanol can be compared with other similar compounds such as:

Properties

IUPAC Name

3,4-dihydro-2H-pyran-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h2,4,6-7H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMICBFRKICBBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301305096
Record name 3,4-Dihydro-2H-pyran-2-methanol
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3749-36-8
Record name 3,4-Dihydro-2H-pyran-2-methanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-pyran-2-methanol
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Record name 3749-36-8
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Record name 3,4-Dihydro-2H-pyran-2-methanol
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Record name 3,4-dihydro-2H-pyran-2-methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 3,4-Dihydro-2H-pyran-2-methanol?

A: this compound, also known as 2-Hydroxymethyl-3,4-dihydro-2H-pyran, is a versatile compound with applications in polymer chemistry. It serves as a precursor for synthesizing polydi(3,4-dihydro-2H-pyran-2-methyl) esters, which can form ladder or semi-ladder polymers. [] These polymers have potential applications in materials science, but further research is needed to explore their specific properties and potential uses.

Q2: What is the significance of the Cannizzaro reaction in the context of this compound?

A: The Cannizzaro reaction offers a synthetic route to obtain both this compound and the sodium salt of its corresponding carboxylic acid. [] This reaction, involving the dismutation of an aldehyde in the presence of a strong base, provides a convenient method for synthesizing these compounds simultaneously.

Q3: How does the structure of polymers derived from this compound vary with reaction conditions?

A: The structure of polydi(3,4-dihydro-2H-pyran-2-methyl) esters, synthesized from this compound, can be influenced by factors like reaction temperature and the type of cationic initiator used during polymerization. [] For instance, specific conditions might favor the formation of ladder polymers with a more rigid structure, while others might lead to semi-ladder polymers with greater flexibility.

Q4: Are there any naturally occurring sources of this compound?

A: Yes, this compound, in its (2 R, 3S, 4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4,5-triol form, has been isolated from the leaves of Ocimum gratissimum (also known as O. viride). [] This finding suggests a potential role of this compound in the plant's natural biochemistry and potential applications in pharmaceutical or agricultural research.

Q5: Has the stereochemistry of this compound been investigated?

A: Yes, research has explored the enzymatic synthesis of optically active (S)-(+)-2-Hydroxymethyl-3,4-dihydro-2H-pyran and its acetate derivative. [, ] This indicates the potential importance of stereochemistry in the biological activity or applications of this compound and its derivatives.

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